2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) linked to an acetamide moiety. The 4-bromophenyl substituent at the pyridazinone’s 3-position and the 3-isopropylphenyl group on the acetamide nitrogen define its structural uniqueness. N-Substituted 2-arylacetamides are pharmacologically significant due to their structural resemblance to benzylpenicillin’s lateral chain and their role as ligands in coordination chemistry . Pyridazinone derivatives are explored for anti-inflammatory, acetylcholinesterase inhibitory, and antiproliferative activities .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-14(2)16-4-3-5-18(12-16)23-20(26)13-25-21(27)11-10-19(24-25)15-6-8-17(22)9-7-15/h3-12,14H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUDZSXBULYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group through a Suzuki-Miyaura coupling reaction. The final step involves the acylation of the pyridazine derivative with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Acetamide Derivatives
Target Compound
- Structure: Pyridazinone core with 4-bromophenyl (C₆H₄Br) at position 3 and N-[3-(propan-2-yl)phenyl]acetamide.
- Molecular Formula : C₂₁H₂₂BrN₃O₂.
Comparative Compounds
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Structure: Pyridazinone core with 3-methyl and 4-(methylthio)benzyl groups; acetamide linked to 4-bromophenyl. Key Data: Yield = 10%; molecular weight = 498.4 g/mol . Comparison: The 3-methyl and 4-(methylthio)benzyl groups enhance lipophilicity, while the 4-bromophenyl acetamide aligns with the target compound’s halogenated aryl motif.
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide Structure: Pyridazinone with 2-fluoro-4-methoxyphenyl at position 3; acetamide linked to 4-isopropylphenyl. Key Data: Molecular weight = 395.43 g/mol; CAS 1246069-61-3 .
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (Figure 1 in ) Structure: 3-methylpyridazinone with 5-(3-methoxybenzyl) and N-(4-bromophenyl)acetamide. Comparison: The 5-position substitution introduces steric bulk, contrasting with the target compound’s unsubstituted pyridazinone ring.
Pyridazinone Hybrids with Varied Cores
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) Structure: Pyridazinone linked to a fluorophenylpiperazine moiety and antipyrine (pyrazole) core. Key Data: Yield = 63%; IR C=O peaks at 1711, 1665, and 1642 cm⁻¹ . Comparison: The antipyrine hybrid demonstrates how heterocyclic fusion (pyrazole) modulates bioactivity compared to simple aryl substitutions.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Structure: Acetamide with 4-bromophenyl and pyrazine substituents. Key Data: Dihedral angle = 54.6° between aryl rings; intramolecular C–H···O hydrogen bonds . Comparison: Replacing pyridazinone with pyrazine reduces ring strain but eliminates the ketone’s hydrogen-bonding capacity.
Structural and Pharmacological Implications
Table 2: Pharmacological Insights
Biological Activity
The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide represents a class of synthetic organic molecules characterized by a complex structure that includes a pyridazine core. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.25 g/mol. Its structure features a bromophenyl group, an acetamide moiety, and a pyridazine nucleus, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN4O2 |
| Molecular Weight | 396.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1282096-29-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl and acetamide groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways associated with pain, inflammation, and potentially cancer treatment.
Analgesic Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant analgesic properties. For example, research on related oxazolones showed that compounds containing methoxy groups demonstrated notable analgesic effects in writhing tests and hot plate tests, suggesting that similar structural features in the target compound may confer comparable activities .
Anti-inflammatory Effects
Molecular docking studies have indicated that derivatives of this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Compounds with similar structures exhibited IC50 values lower than standard anti-inflammatory drugs like celecoxib, highlighting their potential as effective anti-inflammatory agents .
Case Studies
- Analgesic Testing : In a study evaluating new compounds' analgesic effects through the acetic acid-induced writhing test, derivatives showed significant reductions in writhing behavior compared to control groups treated with saline . This suggests that the target compound may also possess similar analgesic properties.
- Histopathological Assessment : Histopathological evaluations conducted on organ samples from treated animals revealed no significant toxic effects associated with the tested compounds. This indicates a favorable safety profile for compounds within this chemical class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
